molecular formula C24H24N2O2 B3845144 N~1~,N~3~-dibenzyl-N~1~,N~3~-dimethylisophthalamide

N~1~,N~3~-dibenzyl-N~1~,N~3~-dimethylisophthalamide

Cat. No.: B3845144
M. Wt: 372.5 g/mol
InChI Key: JQFDUCGHVDGPRR-UHFFFAOYSA-N
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Description

N~1~,N~3~-dibenzyl-N~1~,N~3~-dimethylisophthalamide is an organic compound that belongs to the class of amides It is characterized by the presence of two benzyl groups and two methyl groups attached to the nitrogen atoms of the isophthalamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-dibenzyl-N~1~,N~3~-dimethylisophthalamide typically involves the reaction of isophthalic acid with benzylamine and dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of N1,N~3~-dibenzyl-N~1~,N~3~-dimethylisophthalamide may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-dibenzyl-N~1~,N~3~-dimethylisophthalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The benzyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Benzyl-substituted derivatives with various functional groups.

Scientific Research Applications

N~1~,N~3~-dibenzyl-N~1~,N~3~-dimethylisophthalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N1,N~3~-dibenzyl-N~1~,N~3~-dimethylisophthalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~3~-dibenzyl-N~1~,N~3~-bis(2-chloroethyl)propane-1,3-diamine: This compound has similar structural features but contains chloroethyl groups instead of methyl groups.

    N~1~,N~3~-dibenzyl-1-cyclohexyl-N~1~,N~3~-bis(®-1-phenylethyl)propane-1,3-diamine: This compound has a cyclohexyl group and phenylethyl groups, making it structurally distinct but functionally similar.

Uniqueness

N~1~,N~3~-dibenzyl-N~1~,N~3~-dimethylisophthalamide is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can affect the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

1-N,3-N-dibenzyl-1-N,3-N-dimethylbenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-25(17-19-10-5-3-6-11-19)23(27)21-14-9-15-22(16-21)24(28)26(2)18-20-12-7-4-8-13-20/h3-16H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFDUCGHVDGPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)C(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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